molecular formula C18H15F6NO3 B11107211 N-[2-(2-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide

N-[2-(2-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B11107211
M. Wt: 407.3 g/mol
InChI Key: ZFANBDQXGPVTGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-(2-methoxyphenoxy)ethylamine with 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of nitro groups can produce corresponding amines .

Scientific Research Applications

N-[2-(2-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with enzymes or receptors, while the trifluoromethyl groups can enhance the compound’s binding affinity and stability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide stands out due to the presence of trifluoromethyl groups, which impart unique chemical and physical properties.

Properties

Molecular Formula

C18H15F6NO3

Molecular Weight

407.3 g/mol

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide

InChI

InChI=1S/C18H15F6NO3/c1-27-14-4-2-3-5-15(14)28-7-6-25-16(26)11-8-12(17(19,20)21)10-13(9-11)18(22,23)24/h2-5,8-10H,6-7H2,1H3,(H,25,26)

InChI Key

ZFANBDQXGPVTGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.